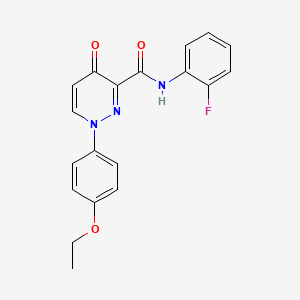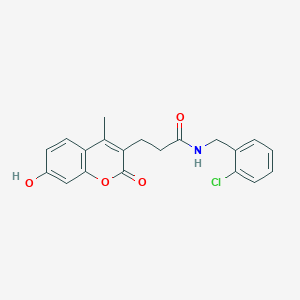
N-(3-chloro-4-methylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene ring system substituted with a carboxamide group, a chloro-methylphenyl group, and two methyl groups. Chromene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
The synthesis of N-(3-chloro-4-methylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methylphenylamine and 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid.
Condensation Reaction: The carboxylic acid group of 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This activated intermediate is then reacted with 3-chloro-4-methylphenylamine to form the desired carboxamide product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反应分析
N-(3-chloro-4-methylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM), ethanol, and water, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: It has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Medicine: The compound has shown promise in preclinical studies as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.
作用机制
The mechanism of action of N-(3-chloro-4-methylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. Additionally, the presence of the chloro group can enhance the compound’s electrophilicity, facilitating its interaction with nucleophilic sites on biomolecules.
相似化合物的比较
N-(3-chloro-4-methylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other chromene derivatives, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a chloro-methylphenyl group but differs in its core structure, which is a thiazole ring instead of a chromene ring.
N-(3-chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide: This compound has a similar chloro-methylphenyl group but features an acetamide linkage and a formyl group.
N-(3-chloro-4-methylphenyl)-4-nitrobenzamide: This compound contains a nitrobenzamide moiety, which imparts different chemical and biological properties compared to the chromene derivative.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chromene ring, which contributes to its distinct chemical reactivity and potential biological activities.
属性
分子式 |
C19H16ClNO3 |
|---|---|
分子量 |
341.8 g/mol |
IUPAC 名称 |
N-(3-chloro-4-methylphenyl)-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H16ClNO3/c1-10-6-12(3)18-15(22)9-17(24-16(18)7-10)19(23)21-13-5-4-11(2)14(20)8-13/h4-9H,1-3H3,(H,21,23) |
InChI 键 |
CNKSNPCCRAAWPE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C3=C(C=C(C=C3O2)C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-ethyl-6-(4-ethylphenyl)-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383687.png)

![6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383703.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11383708.png)
![6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383716.png)
![2-ethyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B11383717.png)
![2-[1-(3-methylphenoxy)ethyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B11383721.png)
![N-{[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11383731.png)
![Ethyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B11383736.png)
![2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11383740.png)


![N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11383758.png)

